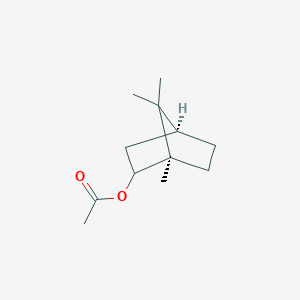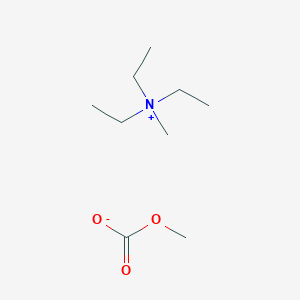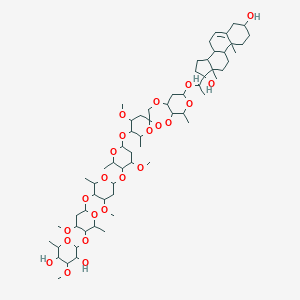
イソラムネチン-3-O-ネオヘスペリドシド
概要
説明
イソラムネチン 3-O-ネオヘスペリドシド: は、ガマやアカシア・サリシナなどの植物から単離されたフラボノイド配糖体です。 抗酸化作用、抗動脈硬化作用、抗菌作用など、重要な生物学的および薬理学的活性を持つことが知られています 。 この化合物は、特に様々な慢性疾患の治療に使用される蒲黄における伝統的な生薬の主要な有効成分です .
科学的研究の応用
Isorhamnetin 3-O-neohesperidoside has a wide range of scientific research applications:
- Chemistry: Used as a chemical marker in high-performance liquid chromatography (HPLC) for the identification of flavonoids .
- Biology: Studied for its interactions with human intestinal flora and its metabolic profiling .
- Medicine: Investigated for its antioxidant, anti-inflammatory, and osteoclastogenic activities . It promotes osteoclastogenesis and bone resorption, making it a potential candidate for treating delayed tooth eruption .
- Industry: Utilized in the development of natural product libraries and bioactive compound libraries for drug discovery .
作用機序
イソラムネチン 3-O-ネオヘスペリドシドは、様々な分子標的と経路を通じてその効果を発揮します。
生化学分析
Biochemical Properties
Isorhamnetin-3-O-neohespeidoside interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit xanthine oxidase and scavenge superoxide radicals in a cell-free assay . This suggests that Isorhamnetin-3-O-neohespeidoside may play a role in antioxidant biochemical reactions .
Cellular Effects
Isorhamnetin-3-O-neohespeidoside has been shown to have effects on various types of cells and cellular processes. For instance, it promotes osteoclastogenesis and the bone resorption of mouse bone marrow macrophages (BMMs) . It also upregulates mRNA expression of the osteoclast-specific genes cathepsin K (CTSK), vacuolar-type H + -ATPase d2(V-ATPase d2), tartrate resistant acid phosphatase (TRAP) and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) .
Molecular Mechanism
At the molecular level, Isorhamnetin-3-O-neohespeidoside exerts its effects through various mechanisms. It has been shown to activate NFATc1, p38, and AKT signaling in osteoclastogenesis . This suggests that Isorhamnetin-3-O-neohespeidoside may influence gene expression and enzyme activity, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isorhamnetin-3-O-neohespeidoside can change over time. For instance, it has been shown to promote osteoclast differentiation and crown-covered bone resorption in vivo
Metabolic Pathways
Isorhamnetin-3-O-neohespeidoside is involved in various metabolic pathways. It is firstly deglycosylated to isorhamnetin-3-O-glucoside and subsequently to the aglycone isorhamnetin, and the latter is demethylated to quercetin . This suggests that Isorhamnetin-3-O-neohespeidoside interacts with various enzymes and cofactors in these pathways.
準備方法
合成経路と反応条件: イソラムネチン 3-O-ネオヘスペリドシドは、酵素反応によって合成できます。 酵素活性の最適温度は約45℃で、35℃から55℃の温度範囲が有効です 。合成には、イソラムネチンとネオヘスペリドースのグリコシル化が含まれます。
工業生産方法: イソラムネチン 3-O-ネオヘスペリドシドの工業生産は、一般的にガマなどの天然源からの抽出を含みます。 抽出プロセスには、溶媒抽出、精製、結晶化が含まれ、高純度の化合物が得られます .
化学反応の分析
反応の種類: イソラムネチン 3-O-ネオヘスペリドシドは、以下のを含む様々な化学反応を起こします。
酸化: 異なる代謝産物を生成するために酸化できます。
還元: 還元反応によって官能基が修飾される可能性があります。
置換: 置換反応はヒドロキシル基で起こる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素やその他の過酸化物が含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: 酸性または塩基性条件は、置換反応を促進できます。
生成される主な生成物:
- イソラムネチン 3-O-グルコシド
- イソラムネチン
- ケルセチン
科学研究への応用
イソラムネチン 3-O-ネオヘスペリドシドは、幅広い科学研究への応用があります。
類似化合物との比較
イソラムネチン 3-O-ネオヘスペリドシドは、その特定のグリコシル化パターンと生物学的活性のためにユニークです。類似の化合物には以下が含まれます。
- イソラムネチン 3-O-グルコシド
- イソラムネチン
- ケルセチン
- チファネオシド
これらの化合物は類似のフラボノイド構造を共有していますが、グリコシル化パターンと特定の生物学的活性は異なります。
特性
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O16/c1-9-18(33)21(36)23(38)27(40-9)44-26-22(37)19(34)16(8-29)42-28(26)43-25-20(35)17-13(32)6-11(30)7-15(17)41-24(25)10-3-4-12(31)14(5-10)39-2/h3-7,9,16,18-19,21-23,26-34,36-38H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLKSZBFIJJREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Calendoflavoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55033-90-4 | |
| Record name | Calendoflavoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 197 °C | |
| Record name | Calendoflavoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known analytical methods for quantifying Isorhamnetin-3-O-nehesperidine, and what makes them suitable?
A1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for determining the concentration of Isorhamnetin-3-O-nehesperidine, particularly in formulated products like Shenghua Tablets []. This technique is chosen for its simplicity, speed, accuracy, and repeatability. In this specific application, a C18 column is used with a mobile phase of acetonitrile and a diluted phosphoric acid solution. UV detection is employed at a wavelength of 254 nm [].
Q2: Beyond its presence in Shenghua Tablets, what other research highlights Isorhamnetin-3-O-nehesperidine's potential?
A2: Isorhamnetin-3-O-nehesperidine is identified as a major flavonoid-based phytochemical in Calendula officinalis []. Computational studies, specifically molecular docking simulations, suggest that it exhibits a strong binding affinity for the main protease (Mpro) of SARS-CoV-2 []. This protease is essential for the virus's life cycle, making its inhibition a key target for antiviral drug development.
Q3: Have any studies examined the stability of Isorhamnetin-3-O-nehesperidine when interacting with the SARS-CoV-2 main protease?
A3: Yes, molecular dynamics simulations, running for 100 nanoseconds, were used to assess the stability of Isorhamnetin-3-O-nehesperidine in complex with the SARS-CoV-2 Mpro []. The results indicate that this complex is stable overall, suggesting that Isorhamnetin-3-O-nehesperidine could potentially act as a lasting inhibitor of the protease [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)






![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)
![4,5-Dihydro-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-3(2H)-pyridazinone](/img/structure/B50318.png)
